molecular formula C14H14FeO3 B11943601 gamma-Oxoferrocenebutyric acid

gamma-Oxoferrocenebutyric acid

Cat. No.: B11943601
M. Wt: 286.10 g/mol
InChI Key: JCOYMRFBLFHBAR-UHFFFAOYSA-N
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Description

Gamma-Oxoferrocenebutyric acid is an organometallic compound with the molecular formula C14H6FeO3 It is a derivative of ferrocene, which consists of a ferrocene moiety attached to a butyric acid chain with an oxo group at the gamma position

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Oxoferrocenebutyric acid can be synthesized through several synthetic routes. One common method involves the reaction of ferrocene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through acylation, followed by hydrolysis to yield this compound. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This approach can enhance the efficiency and yield of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Gamma-Oxoferrocenebutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming gamma-Hydroxyferrocenebutyric acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as gamma-Hydroxyferrocenebutyric acid, brominated ferrocene derivatives, and nitroferrocene derivatives.

Scientific Research Applications

Gamma-Oxoferrocenebutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of gamma-Oxoferrocenebutyric acid involves its interaction with molecular targets through its ferrocene moiety and oxo group. The ferrocene unit can undergo redox reactions, while the oxo group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular targets, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a ferrocene moiety and a butyric acid chain with an oxo group. This structure imparts distinct redox properties and reactivity, making it valuable for diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H14FeO3

Molecular Weight

286.10 g/mol

InChI

InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;

InChI Key

JCOYMRFBLFHBAR-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)CCC(=O)O.[Fe]

Origin of Product

United States

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